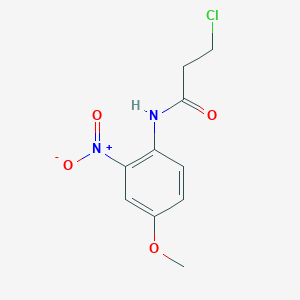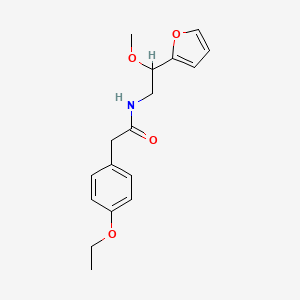
2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is a complex organic molecule that likely contains a furan ring, an acetamide group, and ethoxy as well as methoxy substituents. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and their properties.
Synthesis Analysis
The synthesis of furan-based chemicals is of significant interest due to their potential applications. For instance, the synthesis of 2,5-diformylfuran (2,5-DFF) from 5-hydroxymethylfurfural (5-HMF) using 4-acetamido-TEMPO as a catalyst in ethyl acetate is an example of the innovative methods being developed to create furan derivatives . Although the exact synthesis of 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is not described, similar catalytic and solvent systems could potentially be applied to its synthesis, considering the furan component of the molecule.
Molecular Structure Analysis
The molecular structure of furan-containing compounds can be quite complex. For example, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide shows that the acetamide unit is significantly inclined to the furan ring, and the molecules are linked by hydrogen bonds in the crystal . This suggests that in the case of 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, similar inclinations and intermolecular interactions could be expected, potentially affecting its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of furan-based compounds can vary widely. The provided papers do not directly address the chemical reactions of 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, but they do offer insights into the reactivity of related structures. For example, the synthesis of a thiazolidin-4-one derivative with a furan moiety involved multiple steps, including the formation of an imine and subsequent cyclization . This indicates that furan-containing compounds can participate in a variety of chemical reactions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide can be inferred from related compounds. The crystal structure analysis of related molecules provides information on the solid-state properties, such as molecular packing and potential hydrogen bonding . Additionally, the use of DFT studies can predict electronic properties and contribute to understanding the compound's reactivity . The solvent and catalytic systems used in the synthesis of furan derivatives also suggest solubility and stability considerations that would be relevant to the compound's properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Inhibitory Activity
2-(4-methoxyphenyl)ethyl acetamide derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing promise in antidiabetic activity through in vivo screening in SLM and STZ models. This suggests the potential for similar acetamide derivatives, such as 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, in therapeutic applications targeting diabetes and related metabolic disorders (Saxena et al., 2009).
Comparative Metabolism and Herbicidal Activity
The metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes has been extensively studied, providing insights into the metabolic pathways and potential toxicological profiles of similar compounds, including acetamide derivatives. This research aids in understanding the environmental and health impacts of such chemicals used in agricultural practices (Coleman et al., 2000).
Structural Studies and Anion Coordination
Research into the spatial orientations of amide derivatives for anion coordination has revealed unique geometries and assembly structures, such as tweezer-like and channel-like structures, offering potential applications in the design of molecular receptors and sensors. These findings highlight the structural versatility of acetamide derivatives, including 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, in supramolecular chemistry (Kalita & Baruah, 2010).
Synthesis of β-Lactam Antibiotics
Acetamide intermediates play a critical role in the synthesis of β-lactam antibiotics, highlighting the importance of acetamide derivatives in pharmaceutical synthesis. This underscores the potential utility of 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide in the development of new antibiotic agents (Cainelli et al., 1998).
Anticancer and Antiangiogenic Activity
Novel 3-arylaminobenzofuran derivatives, characterized by substituents such as methoxy and ethoxycarbonyl groups, have demonstrated significant anticancer and antiangiogenic activity. This suggests potential research directions for similar acetamide compounds in cancer treatment and the development of new therapeutic agents targeting the colchicine site on tubulin (Romagnoli et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-21-14-8-6-13(7-9-14)11-17(19)18-12-16(20-2)15-5-4-10-22-15/h4-10,16H,3,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNPJCGMWLQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

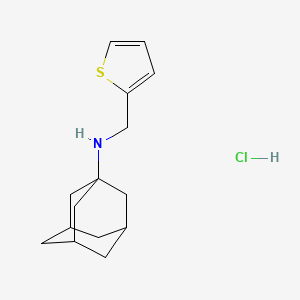
![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)
![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)
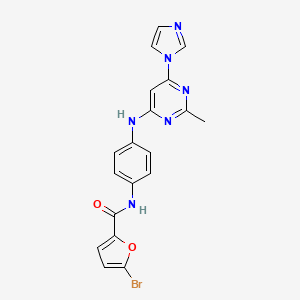
![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)
![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)
![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)
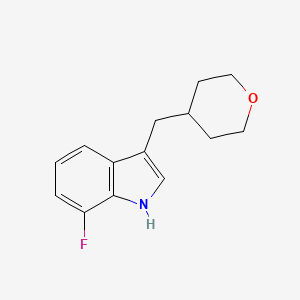
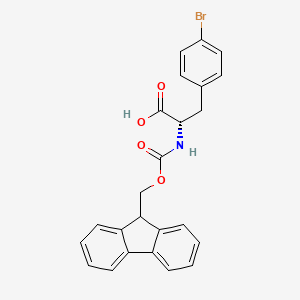
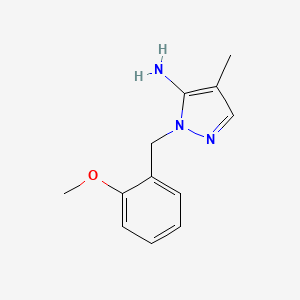
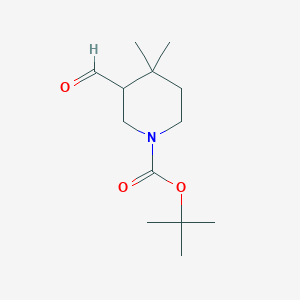
![N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3006362.png)
![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)
